molecular formula C10H8O6 B1368318 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride CAS No. 2754-41-8

1,2,4,5-Cyclohexanetetracarboxylic Dianhydride

Cat. No. B1368318
Key on ui cas rn: 2754-41-8
M. Wt: 224.17 g/mol
InChI Key: LJMPOXUWPWEILS-UHFFFAOYSA-N
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Patent
US07078477B2

Procedure details

Into a 5-L separable glass flask equipped with a Dimroth condenser, were charged 450 g of 1,2,4,5-cyclohexanetetracarboxylic acid thus obtained and 4000 g of acetic anhydride, and the inner atmosphere was replaced with nitrogen gas while stirring the contents. The contents were heated to a refluxing temperature of the solvent in nitrogen gas atmosphere to reflux the solvent for 10 min, and thereafter, cooled to room temperature under stirring to precipitate crystals. The crystals were subjected to solid-liquid separation and dried to obtain primary crystals. The mother liquor was concentrated under reduced pressure using a rotary evaporator to precipitate crystals. The precipitated crystals were subjected to solid-liquid separation and dried to obtain secondary crystals. Thus, 375 g of 1,2,4,5-cyclohexanetetracarboxylic dianhydride in total of the primary and secondary crystals was obtained (anhydration yield: 96.6%).
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
4000 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:16]([OH:18])=[O:17])[CH2:6][CH:5]([C:7]([OH:9])=O)[CH:4]([C:10]([OH:12])=[O:11])[CH2:3][CH:2]1[C:13]([OH:15])=O.C(OC(=O)C)(=O)C>>[CH2:6]1[CH:1]2[C:16]([O:18][C:13](=[O:15])[CH:2]2[CH2:3][CH:4]2[C:10]([O:11][C:7](=[O:9])[CH:5]12)=[O:12])=[O:17]

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
C1(C(CC(C(C1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Step Two
Name
Quantity
4000 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring the contents
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5-L separable glass flask equipped with a Dimroth condenser
CUSTOM
Type
CUSTOM
Details
thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
The contents were heated to a refluxing temperature of the solvent in nitrogen gas atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
to reflux the solvent for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CUSTOM
Type
CUSTOM
Details
The crystals were subjected to solid-liquid separation
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain primary crystals
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were subjected to solid-liquid separation
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain secondary crystals

Outcomes

Product
Name
Type
product
Smiles
C1C2C(CC3C1C(=O)OC3=O)C(=O)OC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 375 g
YIELD: PERCENTYIELD 96.6%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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